molecular formula C14H19N3O3S2 B2713225 4-methanesulfonyl-N-[2-(morpholin-4-yl)ethyl]-1,3-benzothiazol-2-amine CAS No. 1204297-26-6

4-methanesulfonyl-N-[2-(morpholin-4-yl)ethyl]-1,3-benzothiazol-2-amine

Cat. No.: B2713225
CAS No.: 1204297-26-6
M. Wt: 341.44
InChI Key: UNBFRONGGQTRQW-UHFFFAOYSA-N
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Description

4-(Methylsulfonyl)-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine is a complex organic compound that belongs to the class of benzo[d]thiazole derivatives This compound is characterized by the presence of a benzo[d]thiazole ring system, a morpholine moiety, and a methylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methanesulfonyl-N-[2-(morpholin-4-yl)ethyl]-1,3-benzothiazol-2-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Benzo[d]thiazole Ring: The benzo[d]thiazole ring can be synthesized by the cyclization of o-aminothiophenol with a suitable carbonyl compound.

    Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced by reacting the benzo[d]thiazole intermediate with methylsulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Morpholine Moiety: The final step involves the reaction of the methylsulfonyl-substituted benzo[d]thiazole with 2-chloroethylmorpholine under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(Methylsulfonyl)-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine moiety, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Alkyl halides, sodium hydride, dimethylformamide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Sulfides.

    Substitution: Alkylated derivatives.

Mechanism of Action

The mechanism of action of 4-methanesulfonyl-N-[2-(morpholin-4-yl)ethyl]-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

4-(Methylsulfonyl)-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine can be compared with other similar compounds to highlight its uniqueness:

Properties

IUPAC Name

4-methylsulfonyl-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O3S2/c1-22(18,19)12-4-2-3-11-13(12)16-14(21-11)15-5-6-17-7-9-20-10-8-17/h2-4H,5-10H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNBFRONGGQTRQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC2=C1N=C(S2)NCCN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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